Spiro[4.4]nonan-1-ol
Overview
Description
Spiro[4.4]nonan-1-ol is a chemical compound with the molecular formula C9H16O . It has an average mass of 140.223 Da and a monoisotopic mass of 140.120117 Da .
Synthesis Analysis
The synthesis of spiro[4.4]nonan-1-ol involves the formation of the spirocycle through a copper-catalyzed radical cross-coupling reaction . This process includes the addition of pent-4-enylmagnesium bromide to the corresponding nitrone, oxidation to alkenylnitrone, intramolecular 1,3-dipolar cycloaddition, and isoxazolidine ring opening .Molecular Structure Analysis
The molecular structure of spiro[4.4]nonan-1-ol is characterized by a unique spiro[4.4]nonane scaffold . The InChI code for this compound is 1S/C9H16O/c10-8-4-3-7-9(8)5-1-2-6-9/h8,10H,1-7H2 .Physical And Chemical Properties Analysis
Spiro[4.4]nonan-1-ol is a liquid at room temperature . It has a molecular weight of 140.23 .Scientific Research Applications
Chiral Auxiliary in Diels–Alder Reactions
Spiro[4.4]nonan-1-ol derivatives have been employed as chiral auxiliaries in Diels–Alder reactions. A study by Burke et al. (2000) elaborates on the asymmetric synthesis of a specific derivative, (1R,5S,6S)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol, and its application in Diels–Alder reactions, achieving enantioselectivity ranging from 86–98% ee. This chiral auxiliary was notable for its ability to be recycled after use (Burke, Allan, Parvez, & Keay, 2000).
Synthesis of Spiro Ring Systems
Kuroda et al. (2000) synthesized spiro[4.4]nonane and spiro[4.5]decane ring systems using Nazarov cyclization, a methodology that provides control over the double bond position in the products. These ring systems, including spiro[4.4]nonanes, have potential in various synthetic applications (Kuroda, Koshio, Koito, Sumiya, Murase, & Hirono, 2000).
Synthesis of α,β′-dioxospirane Systems
Aburel et al. (2000) focused on synthesizing spiro[4.4]nonane-α,β′-diones through Rh2(OAc)4- and Rh2(TPA)4-catalyzed C–H insertions. This study highlights the versatility of spiro[4.4]nonane structures in synthesizing complex dioxospirane systems (Aburel, Romming, & Undheim, 2000).
Catalyzed Domino Cyclization
Doi et al. (2007) described the synthesis of the spiro[4.4]nonane skeleton using palladium-catalyzed domino cyclization. This method efficiently produced the spiro[4.4]nonane system, underlining its utility in complex organic syntheses (Doi, Iijima, Takasaki, & Takahashi, 2007).
Spiroannulation via Rh(I)-Catalysis
Rolandsgard et al. (2005) developed a method for spiroannulation using Rh(I)-catalyzed intramolecular hydroacylation, leading to α,α′-difunctionalised spiro[4.5]decanes. This method contributes to the stereoselective preparation of spirane bridged, sandwiched bisarenes, demonstrating the structural diversity achievable with spiro[4.4]nonane derivatives (Rolandsgard, Baldawi, Sirbu, Bjørnstad, Romming, & Undheim, 2005).
Preparation of Spirocycles for Optoelectronic Applications
Ivanov et al. (2022) highlighted the synthesis of spiro[4.4]nonane-1,6-diones, emphasizing their potential in optoelectronic applications. This synthesis pathway, starting from malonic esters, resulted in spiro-linked conjugated cores, underscoring the application of spiro[4.4]nonan-1-ol derivatives in advanced material science (Ivanov, Riesebeck, Skolyapova, Liakisheva, Kazantsev, Sonina, Peshkov, & Mostovich, 2022).
Safety And Hazards
The safety information for spiro[4.4]nonan-1-ol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
properties
IUPAC Name |
spiro[4.4]nonan-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-4-3-7-9(8)5-1-2-6-9/h8,10H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZIAZCARGNEME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCC2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293196 | |
Record name | Spiro[4.4]nonan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[4.4]nonan-1-ol | |
CAS RN |
13350-81-7 | |
Record name | Spiro[4.4]nonan-1-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spiro[4.4]nonan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[4.4]nonan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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